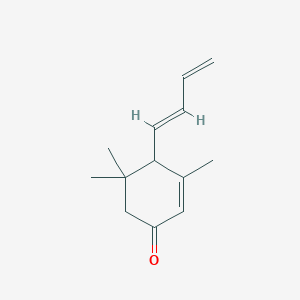

Megastigmatrienone

描述

Significance of Megastigmatrienone as a Norisoprenoid Compound in Chemical Research

As a C13-norisoprenoid, this compound belongs to a family of compounds formed through the oxidative cleavage of carotenoid precursors. This biosynthetic origin links it to a wide array of metabolites found in the plant kingdom. Its primary significance in chemical research stems from its role as a key flavor and aroma compound. researchgate.net

This compound is a crucial component of tobacco's characteristic aroma and is used as a flavoring agent in the industry. echemi.comresearchgate.net Research has shown that it enhances smoke flavor and contributes woody, amber-like undertones. vulcanchem.comresearchgate.net Beyond tobacco, it has been identified in aged wines and spirits like Cognac and Armagnac, where it imparts a tobacco or incense-like aroma, potentially contributing to the complexity of the wine's "bouquet". researchgate.netresearchgate.netnih.govfrontiersin.org The concentration of this compound in wine appears to have a linear correlation with aging time. nih.govfrontiersin.org

In addition to its sensory contributions, this compound serves as a reference compound in aroma research, used to assess the stability and characteristics of other aromatic substances. Some studies have also investigated its biological activities, revealing potential antioxidant and antimicrobial properties. ontosight.aiaensiweb.com For instance, it was a major component of the volatile constituents of Tecoma Smithii leaves, which exhibited potent antioxidant activity. aensiweb.com

Table 2: Related Norisoprenoid Aroma Compounds

| Compound | Aroma Profile | Key Natural Sources |

|---|---|---|

| This compound | Woody, floral, fruity, tobacco | Tobacco, soy sauce, aged wines |

| β-Damascenone | Rose, fruity, honey-like | Tobacco, wine, tea |

| β-Ionone | Violet, woody | Trifolium pratense, raspberries |

| 3-Oxo-α-ionol | Tobacco-like frontiersin.orgresearchgate.net | Aged wines frontiersin.org |

Overview of Isomeric Forms and Their Research Relevance

This compound exhibits significant stereochemical complexity, existing as multiple geometric isomers. The general term "this compound" can refer to a mixture of these isomers, which can lead to inconsistencies in literature, making precise structural identification crucial. vulcanchem.comcaymanchem.comglpbio.com At least five isomers have been identified and quantified in products like wine. researchgate.net

The isomers are often designated as A, B, C, and D. Research has documented a typical distribution in natural sources, with isomer B being the most abundant (around 49%), followed by isomer D (36%), isomer C (8%), and isomer A (7%). These isomers are conformationally rigid, which influences their intermolecular interactions. vulcanchem.com The research relevance of these individual isomers lies in their differing contributions to sensory profiles. For example, adjusting the Z:E isomer ratio can intensify smoky aroma perceptions in tobacco flavoring. vulcanchem.com Similarly, in aged spirits, different isomers can help distinguish between products like Armagnac and Cognac. researchgate.net

The isomeric composition is not static and can be altered by external stimuli. Studies have shown that microwave irradiation can cause a redistribution, increasing the proportions of isomers B and D while eliminating isomer C, suggesting a thermodynamically driven process. The ability to separate and quantify these isomers using techniques like gas chromatography-mass spectrometry (GC-MS) is vital for understanding their specific roles in the flavor and aroma of various products. researchgate.netresearchgate.net

Table 3: Overview of Selected this compound Isomers

| Isomer Name/Synonym | Systematic Name (if available) | CAS Number |

|---|---|---|

| This compound A / Tabanone | (4Z)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one vulcanchem.comnih.gov | 5492-79-5 nih.gov |

| This compound D | (4E)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one nih.gov | 5164-78-3 nih.gov |

| This compound C | Not specified in search results | UNII:8T99GI1LJM |

| This compound (general mixture) | 4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one nih.gov | 13215-88-8 caymanchem.comnih.gov |

Historical Context and Evolution of this compound Research

The scientific journey of this compound began with its discovery and characterization in studies of tobacco-derived aromatic compounds. It was first identified as a significant neutral aroma component in Nicotiana tabacum, marking the start of investigations into its chemical and biological properties. nih.gov These initial efforts focused on its isolation from tobacco leaves, where it was recognized as a degradation product of carotenoids.

Subsequent research expanded the known occurrences of this compound to fermented beverages. Scientists detected its presence in oak-aged spirits, including Cognac, Armagnac, and rum, as well as in aged red and white wines, where it contributes to tobacco-like aromatic profiles. researchgate.netnih.gov A significant breakthrough in its research was the development and adaptation of advanced analytical methods. Techniques such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) enabled the precise quantification of this compound and its various isomers in complex matrices like wine and spirits. researchgate.netresearchgate.netnih.gov

Further research elucidated its origins. Besides being a product of carotenoid degradation during the aging of wine, it was also found to form from the heating of precursors like macarangioside E, a compound isolated from oak wood. researchgate.netresearchgate.net Another notable discovery was the identification of this compound as a metabolite produced by the yeast Saccharomyces cerevisiae, which expanded the understanding of its biological significance beyond plant systems and into the realm of microbial metabolism and fermentation. nih.gov

Compound Index

Structure

2D Structure

3D Structure

属性

CAS 编号 |

5896-02-6 |

|---|---|

分子式 |

C13H18O |

分子量 |

190.28 g/mol |

IUPAC 名称 |

4-[(1E)-buta-1,3-dienyl]-3,5,5-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8,12H,1,9H2,2-4H3/b7-6+ |

InChI 键 |

YKVWPZJHENXDAJ-VOTSOKGWSA-N |

SMILES |

CC1=CC(=O)CC(C1C=CC=C)(C)C |

手性 SMILES |

CC1=CC(=O)CC(C1/C=C/C=C)(C)C |

规范 SMILES |

CC1=CC(=O)CC(C1C=CC=C)(C)C |

其他CAS编号 |

5896-02-6 |

同义词 |

(4Z)-4-((E)-but-2-enylidene)-3,5,5-trimethylcyclohex- 2-en-1-one megastigmatrienone |

产品来源 |

United States |

Natural Occurrence and Distribution in Biological Matrices

Presence and Concentration in Botanical Species

The occurrence of megastigmatrienone has been identified in a diverse range of plants, from common commercial crops to lesser-known species.

The concentration and isomeric composition of this compound can vary significantly among different types of tobacco. For instance, flue-cured, Burley, and Oriental tobaccos all contain isomers of this compound. coresta.org One study comparing Canadian and Yunnan flue-cured tobacco found higher levels of this compound in the Yunnan variety. nih.gov Another analysis of tobacco essential oils identified this compound as a notable component, with a relative content of 3.12% ± 0.06% in Yunnan tobacco essential oil. mdpi.com

The formation of this compound in tobacco is linked to the degradation of carotenoids, specifically lutein (B1675518). nih.gov During the aging process of tobacco, lutein breaks down to form 3-hydroxy-α-ionone, which is then converted to 3-oxo-α-ionone and subsequently dehydrated to produce this compound. nih.gov Fermentation can also significantly impact its concentration. In one study, inoculation and fermentation of cigar tobacco leaves with Bacillus velezensis TB-1 led to a substantial increase in this compound content. frontiersin.org

Table 1: Presence of this compound in Different Tobacco Types

| Tobacco Type | Presence of this compound | Key Findings |

| Burley Tobacco | Yes | Key flavor compound, enhances smoke concentration. researchgate.netgoogle.com |

| Flue-cured Tobacco | Yes | Contributes floral and woody notes. nih.gov Higher levels found in Yunnan variety compared to Canadian. nih.gov |

| Oriental Tobacco | Yes | Contains this compound isomers. coresta.org |

| Cigar Tobacco | Yes | Content increases significantly after fermentation. researchgate.netfrontiersin.org |

| Yunnan Tobacco Essential Oil | Yes | Relative content of 3.12% ± 0.06%. mdpi.com |

This compound has been identified as a volatile compound in tea, contributing to its complex aroma. Specifically, it has been noted in Oolong tea. The formation of this compound in tea is also a result of the degradation of carotenoids during processing.

Beyond tobacco and tea, this compound has been detected in a variety of other plant species. Research has confirmed its presence in Brugmansia suaveolens, Euphorbia hirta, Ficus microcarpa, Tecoma stans (a close relative of Tecoma smithii), Glycine max (soybean, from which Glycine hispida is derived), and Tamarix dioica. The presence of this compound across such a diverse range of plants highlights its widespread distribution in the plant kingdom.

Tea (Camellia sinensis)

Occurrence in Fermented and Aged Products

The process of fermentation and aging, particularly in the production of alcoholic beverages, can lead to the formation and accumulation of this compound.

Isomers of this compound have been found in both red and white wines that have been aged in oak barrels. caymanchem.comglpbio.combioscience.co.uk The compound is thought to contribute to the tobacco and incense-like aromas sometimes perceived in aged wines. researchgate.net The source of this compound in wine is twofold: it can be derived from carotenoid precursors present in the grapes themselves, and it can also be extracted from the oak barrels during the aging process. The interaction between the wine and the wood over time facilitates the development of these complex flavor profiles. A method for quantifying five different this compound isomers in aged wine has been developed, allowing for a more precise understanding of their contribution to wine aroma. researchgate.net

This compound is also a notable volatile component in various distilled spirits. It has been quantified in Cognac, Armagnac, and rum, where it contributes to their characteristic tobacco-like aromas. researchgate.net The aging process in oak barrels is a significant factor in the development of this compound in these spirits. While present in freshly-distilled spirits, their concentration is generally higher in those that have been aged in oak. researchgate.net Statistical analysis has shown that the levels of certain this compound isomers can even be used to differentiate between different types of aged spirits, such as Armagnac and Cognac. researchgate.net

Other Fermented Foodstuffs (e.g., Soy Sauce)

This compound has been identified as a flavor compound in heat-treated soy sauce, where it contributes to "spicy" and "caramel-like" notes. tandfonline.com While its presence in soy sauce has been noted, research into its full impact on soy sauce flavor profiles is not as extensive as its role in tobacco and wine. tandfonline.com Studies have shown that the concentration of this compound and other volatile compounds can be influenced by the type of soy sauce and heat treatment processes. tandfonline.comresearchgate.net For instance, the increase in spicy and caramel-like notes was more significant in certain types of heated soy sauces compared to others. researchgate.net

In addition to soy sauce, this compound has been detected in other fermented soybean products like Chinese traditional salt-fermented douchi. tandfonline.com Its presence in these products suggests that the fermentation and processing of soybeans can lead to the formation of this C13-norisoprenoid.

Diversity and Distribution of Isomeric Forms in Natural Occurrences

This compound exists as multiple isomers, which are molecules with the same chemical formula but different structural arrangements. This isomeric diversity is a key factor in its varied aroma profiles and distribution in nature. glpbio.com The term "this compound" can refer to a mixture of these isomers, and different CAS registry numbers may correspond to specific isomers or mixtures, leading to potential inconsistencies in nomenclature. glpbio.comvulcanchem.com

Research has identified several isomers of this compound in various natural sources, including tobacco, oak barrel-aged wines, and certain fermented foods. tandfonline.comglpbio.com The distribution and relative abundance of these isomers can vary significantly depending on the biological matrix, environmental conditions, and processing methods.

Four primary stereoisomers are often discussed in the literature, sometimes designated as isomers A, B, C, and D. In some natural occurrences, isomer B is the most abundant, followed by D, C, and A. However, external factors like microwave irradiation have been shown to alter these ratios, indicating a dynamic relationship between the isomers. vulcanchem.com For example, one study noted an increase in isomers B and D and a complete disappearance of isomer C under such conditions.

In the context of fermented products, the specific isomeric composition can influence the final aroma profile. For example, in cigar tobacco, different isomers have been correlated with distinct "fruity" and "mellowing" notes. nih.gov Similarly, in aged wines, the presence and concentration of five different this compound isomers have been linked to the development of the wine's "bouquet," suggesting their role as markers for aging. glpbio.com The formation of these isomers in wine is believed to occur through the hydrolysis and rearrangement of a precursor compound, 3-oxo-α-ionol glycoside, during the aging process. mdpi.com

The study of this compound's isomeric diversity extends to its degradation and transformation during fermentation. For instance, in tobacco fermentation, the content of this compound D was observed to decrease, possibly due to its conversion to other isomers or further degradation. nih.govfrontiersin.org

The following table provides a summary of the occurrence of this compound isomers in various natural sources based on research findings:

| Biological Source | Isomers Detected/Notes | Research Focus |

| Heat-Treated Soy Sauce | Detected, contributes to spicy and caramel (B1170704) notes. tandfonline.com | Flavor profile analysis. tandfonline.comresearchgate.net |

| Douchi (Fermented Soybean) | Identified as a volatile component. tandfonline.com | Analysis of volatile compounds. tandfonline.com |

| Tobacco | Multiple isomers present, contributing to aroma. glpbio.comnih.gov Isomer C correlates with "fruity" notes. | Flavor and aroma characterization, impact of fermentation. nih.govnih.gov |

| Aged Wine | Five isomers quantified, linked to "bouquet". glpbio.com | Analysis of aging markers and aroma development. unito.it |

| Oak Barrels (used for aging spirits) | Five isomers identified in aged Armagnac, Cognac, and rum. researchgate.net | Contribution to the aromatic profile of aged spirits. |

| Styrax officinalis (Storax) | Naturally occurs in leaves. vulcanchem.com | Investigation of biosynthetic origins. vulcanchem.com |

Biosynthetic Pathways and Formation Mechanisms

Carotenoid Degradation Pathways

The formation of megastigmatrienone and other norisoprenoids is rooted in the breakdown of carotenoids, a class of pigments abundant in many plants. researchgate.net This degradation can occur through both enzymatic and non-enzymatic routes.

Enzymatic and Non-Enzymatic Processes Leading to Norisoprenoid Formation

Norisoprenoids are C13-apocarotenoids that arise from the oxidative cleavage of carotenoids. researchgate.net This process can be catalyzed by enzymes, specifically carotenoid cleavage dioxygenases (CCDs), or occur through non-enzymatic reactions such as photo-oxidation, auto-oxidation, and thermal degradation. researchgate.netacs.org

Enzymatic degradation is a direct, one-step process mediated by dioxygenases. researchgate.net These enzymes cleave the carotenoid backbone at specific double bonds. researchgate.net For instance, the cleavage of lutein (B1675518) can lead to the formation of 3-hydroxy-α-ionone and 3-oxo-α-ionol, which are precursors to this compound. researchgate.net

Non-enzymatic degradation is often driven by environmental factors. Light and heat can trigger the oxidative breakdown of carotenoids, leading to a variety of norisoprenoids. academie-sciences.fr This process is particularly relevant in the context of food processing and aging, where changes in temperature and exposure to oxygen can significantly influence the aromatic profile. For example, under acidic conditions, lutein and β-carotene can spontaneously degrade to form C13-norisoprenoids. journals.ac.za

| Process | Catalyst/Driver | Key Products |

| Enzymatic Degradation | Carotenoid Cleavage Dioxygenases (CCDs) | Specific norisoprenoids (e.g., β-ionone from β-carotene) |

| Non-Enzymatic Degradation | Light, Heat, Oxygen, Acid | A mixture of norisoprenoids |

Influence of Biological Ripening, Fermentation, and Combustion in Tobacco Leaf Development

The concentration and composition of this compound in tobacco are heavily influenced by the various stages of leaf development and processing, including ripening, fermentation, and combustion.

During the growth and development of the tobacco plant, the levels of aroma precursors, including carotenoids, gradually increase. nih.gov The degradation of these carotenoids during the curing and fermentation processes is a key step in the formation of important aroma compounds like this compound and β-damascenone. nih.govmdpi.com Fermentation, in particular, facilitates the breakdown of macromolecules and the generation of flavor components, contributing to the unique characteristics of different types of cigars. frontiersin.org

The combustion process that occurs during smoking also plays a crucial role. The heat from burning triggers further degradation of carotenoids and other precursors, releasing this compound and contributing to the immediate aroma of the smoke. mdpi.com

Formation Mechanisms During Enological Aging Processes

In the context of wine, this compound is considered a key contributor to the "tobacco" or "incense" aroma that develops during aging. nih.govunivr.it Its formation is primarily a result of the slow, acid-catalyzed degradation of carotenoid-derived precursors present in the grapes. wein.plus

Initially, carotenoids in grape berries are broken down, often enzymatically, into non-volatile glycosidic precursors. researchgate.netnih.gov These precursors are odorless and remain stable in the young wine. wein.plus During the aging process, the acidic environment of the wine promotes the hydrolysis of these glycosides, releasing the volatile aglycone, which can then undergo further chemical rearrangements to form this compound. nih.govacs.org The concentration of this compound has been observed to increase linearly with aging time, indicating it is a component of the wine's "bouquet" that develops over time. nih.govunivr.itfrontiersin.org

Precursor Compounds and Metabolic Transformations

Derivation from 3-oxo-α-ionol and its Glycosidic Precursors

A primary pathway for this compound formation involves the precursor compound 3-oxo-α-ionol and its glycosidic forms. nih.gov Research has shown that heating macarangioside E, a (6R,9R)-3-oxo-α-ionol-9-O-(6'-O-galloyl)-β-glucopyranoside isolated from oak wood, results in the formation of this compound. nih.gov

In wine, the initial increase in 3-oxo-α-ionol during aging is likely due to the hydrolysis of its glycosidic precursors. frontiersin.org This is followed by molecular rearrangements that lead to the formation of this compound. frontiersin.orgresearchgate.netresearchgate.net This transformation highlights the importance of both the grape-derived precursors and the conditions of aging in determining the final aroma profile of the wine.

A synthetic route to this compound has been developed, starting with the oxidation of alpha-ionone (B122830) to 3-oxo-alpha-ionone, followed by selective reduction to 3-oxo-alpha-ionol, and finally dehydration to yield this compound. google.comgoogle.com

| Precursor | Transformation | Product |

| Macarangioside E | Heating | This compound |

| 3-oxo-α-ionol glycosides | Acid hydrolysis | 3-oxo-α-ionol |

| 3-oxo-α-ionol | Dehydration/Rearrangement | This compound |

Role of Specific Microbial Biotransformations in this compound Isomer Content

Microorganisms can play a significant role in the transformation of carotenoids and their derivatives, influencing the final concentration and isomeric ratio of compounds like this compound. Biotransformation, the use of microbial systems to convert organic compounds, offers an alternative to chemical synthesis. ndl.gov.in

While much of the research on microbial transformation of carotenoids has focused on other aroma compounds, there is evidence that certain microbes can influence norisoprenoid profiles. For instance, Bacillus subtilis has been shown to enhance the production of norisoprenoids in fermented mango juice by increasing the activity of carotenoid cleavage dioxygenase. researchgate.net This suggests that microbial fermentation can be a tool to modulate the aroma profile of food and beverage products. researchgate.net

In tobacco fermentation, specific strains of Candida have been shown to improve the flavor profile by increasing the content of carotenoid degradation products, including this compound. frontiersin.org The metabolic activity of different microbial strains can lead to variations in the final aroma composition, highlighting the potential for directed fermentation to control the flavor characteristics of fermented products. frontiersin.orgbiorxiv.org

| Microorganism | Substrate/Process | Effect on Norisoprenoids |

| Bacillus subtilis | Fermented Mango Juice | Increased norisoprenoid content |

| Candida strains | Tobacco Fermentation | Increased this compound content |

Impact of Plant Growth and Development Stages on this compound Content

The concentration of this compound, a C13-norisoprenoid derived from the degradation of carotenoids, is significantly influenced by the developmental stage of the plant. researchgate.net Research indicates that the presence and quantity of this compound fluctuate through various phases of growth, from seedling to maturity and even during post-harvest processes.

In the early phases of development, such as the seedling stage, the groundwork for this compound synthesis is laid. Studies on tobacco (Nicotiana tabacum) show that leaves at the seedling stage contain high levels of carotenoids, which are the essential precursors for this compound formation. acs.org However, the compound itself may not be present in high concentrations at this point.

As the plant matures, the accumulation of this compound can change distinctly. For instance, a study on red clover (Trifolium pratense L.) analyzed volatile compounds at three different growth stages. This compound was notably detected only in the latest stage of development (TP3), at a concentration of 16.10% of the essential oil, while being absent in the earlier stages (TP1 and TP2). nih.gov This suggests that the enzymatic or oxidative processes responsible for converting carotenoids into this compound are more active or induced in mature plants. Similarly, research on Glycine hispida found a significant quantity of this compound I (84.19 mg/kg) in the green parts of the plant collected during the flowering stage, further linking its presence to specific mature developmental phases. researchgate.net

Post-harvest processes also critically alter this compound levels. In tobacco leaves, the curing process represents a crucial developmental stage where significant biochemical changes occur. A study tracking metabolite changes during the initial 72 hours of curing found that the levels of this compound A and this compound B actually decreased. mdpi.com This indicates that while the precursor carotenoids are degraded during this process, the resulting this compound may be further converted or volatilized as curing progresses.

Table 1: this compound Content at Different Plant Developmental Stages

| Plant Species | Developmental Stage | Observation | Finding |

| Nicotiana tabacum (Tobacco) | Seedling Stage | High levels of carotenoid precursors present in leaves. acs.org | Foundational stage for future biosynthesis. |

| Trifolium pratense L. (Red Clover) | Early Growth (TP1, TP2) | This compound was not detected. nih.gov | Biosynthesis may be minimal or absent in early stages. |

| Trifolium pratense L. (Red Clover) | Late Growth (TP3) | Constituted 16.10% of the essential oil. nih.gov | Significant accumulation occurs in mature plants. |

| Glycine hispida | Flowering Stage | Contained 84.19 mg/kg of this compound I. researchgate.net | Peak accumulation can be linked to the flowering phase. |

| Nicotiana tabacum (Tobacco) | Post-Harvest Curing (0-72h) | Levels of this compound A and B decreased. mdpi.com | Compound is subject to degradation or transformation post-harvest. |

Genetic and Environmental Factors Influencing Biosynthesis

The production of this compound is a complex process governed by an interplay of the plant's genetic makeup and various external environmental stimuli. These factors can dictate the rate of carotenoid precursor synthesis and their subsequent degradation into norisoprenoids.

Genetic Factors

A plant's genetic blueprint is the primary determinant of its capacity to produce secondary metabolites. frontiersin.org The biosynthesis of this compound is intrinsically linked to the carotenoid pathway, meaning that genes controlling carotenoid production and cleavage are fundamental. acs.orgmdpi.com Genetic engineering and modern breeding techniques can modify plant genomes to enhance desirable traits, including the production of specific chemical compounds. ebsco.com

Environmental Factors

Environmental conditions exert a profound influence on the synthesis and accumulation of secondary metabolites. d-nb.infomdpi.com Several abiotic factors have been shown to directly impact this compound content.

Temperature: In a study on the tobacco variety Zhusha 2, both the lowest and highest ambient temperatures were found to be significantly and positively correlated with the levels of this compound. pakjas.com.pk Temperature is a critical factor that affects the enzyme activities involved in metabolic pathways. maxapress.com

Precipitation: The same study on tobacco revealed a negative correlation between precipitation and this compound content, suggesting that drier conditions may favor its accumulation. pakjas.com.pk Drought is a known environmental stress that can alter the physiological and biochemical features of plants, often leading to an increased concentration of secondary metabolites as a defense response. maxapress.com

Sunlight: Light is a crucial factor, as it directly affects photosynthesis and the formation of primary metabolites that are precursors to secondary ones. For norisoprenoids like this compound, which are derived from carotenoids, sunlight plays a direct role. In grapes, increased exposure to sunlight leads to a higher concentration of norisoprenoids due to the photochemical degradation of carotenoids like β-carotene. researchgate.net

Table 2: Influence of Environmental Factors on this compound Content

| Factor | Plant Species | Effect on this compound | Source |

| Temperature | Nicotiana tabacum (Tobacco) | Positive correlation with both lowest and highest temperatures. | pakjas.com.pk |

| Precipitation | Nicotiana tabacum (Tobacco) | Negative correlation. | pakjas.com.pk |

| Sunlight | Grapes | Increased sunlight exposure increases norisoprenoid content. | researchgate.net |

| Soil Condition | Nicotiana tabacum (Tobacco) | Soil conditioners that promote growth can influence production. | google.com |

Synthetic Chemistry and Methodological Innovations

Total Synthesis Approaches to Megastigmatrienone

The most industrially viable and commonly employed method for synthesizing this compound begins with α-ionone as the starting material. google.com This multi-step process involves a sequence of oxidation, selective reduction, and dehydration reactions to achieve the final product with a total yield often exceeding 50%. google.com

Multi-step Synthetic Routes from Alpha-Ionone (B122830)

The initial and crucial step in the synthesis is the allylic oxidation of α-ionone to produce the key intermediate, 3-oxo-α-ionone. google.com This reaction is typically carried out using tert-butyl hydroperoxide as the oxidizing agent. google.com The process is catalyzed by vanadyl acetylacetonate (B107027) or a combination of vanadyl and cobalt acetylacetonate. The reaction is generally conducted in an acetone (B3395972) solvent at a controlled temperature range of 25-35°C for a duration of 1 to 8 hours. Another protocol involves the oxidation of α-ionol acetate (B1210297) with tert-butyl hydroperoxide mediated by vanadyl acetylacetonate or periodic acid at temperatures ranging from -5°C to 25°C, which can yield over 80% of 3-oxo-α-ionol acetate.

Table 1: Parameters for Allylic Oxidation of Alpha-Ionone

| Parameter | Details |

| Starting Material | Alpha-ionone |

| Oxidizing Agent | tert-butyl hydroperoxide |

| Catalysts | Vanadyl acetylacetonate, Cobalt acetylacetonate |

| Solvent | Acetone |

| Temperature | 25-35 °C |

| Reaction Time | 1-8 hours |

| Product | 3-oxo-alpha-ionone |

Following oxidation, the resulting 3-oxo-α-ionone undergoes selective reduction to form 3-oxo-α-ionol. google.com This step requires careful control to selectively reduce the carbonyl group introduced in the previous step without affecting other functionalities in the molecule. A common method involves dissolving the 3-oxo-α-ionone in absolute ethanol (B145695) and then adding potassium borohydride (B1222165) (KBH4) in portions. To enhance the selectivity of the reduction, anhydrous calcium chloride is often added to the reaction mixture. google.com The reaction is typically maintained at a temperature of 25-30°C for 8 to 10 hours. This selective reduction is a critical step in ensuring the correct formation of the precursor for the final dehydration stage. google.com

The final step in the total synthesis is the dehydration of 3-oxo-α-ionol to yield this compound. google.com This is an acid-catalyzed elimination reaction. p-Toluenesulfonic acid is commonly added to the 3-oxo-α-ionol intermediate, and the mixture is refluxed at approximately 80-82°C for about 4 hours. This process removes a molecule of water, leading to the formation of the conjugated double bond system characteristic of this compound. frontiersin.org The resulting crude oil contains a mixture of this compound isomers. Subsequent purification, typically by column chromatography, is necessary to achieve a final product with a purity of ≥70%.

Table 2: Summary of a Three-Step Synthesis of this compound

| Step | Reaction | Key Reagents & Catalysts | Solvent | Temperature (°C) | Time (h) | Product |

| 1 | Oxidation | α-ionone, tert-butyl hydroperoxide, vanadyl acetylacetonate/cobalt acetylacetonate | Acetone | 25-35 | 1-8 | 3-oxo-α-ionone |

| 2 | Reduction | 3-oxo-α-ionone, KBH4, anhydrous CaCl2 | Absolute ethanol | 25-30 | 8-10 | 3-oxo-α-ionol |

| 3 | Dehydration | 3-oxo-α-ionol, p-Toluenesulfonic acid | - | 80-82 (reflux) | 4 | This compound |

Selective Reduction Strategies

Alternative Synthetic Methodologies (e.g., 1,4-Conjugate Dehydrobromination of Allylic Bromides)

While the route from α-ionone is dominant, alternative synthetic strategies have been explored, offering different pathways to this compound and its analogues. One notable method involves the 1,4-conjugate dehydrobromination of allylic bromides. capes.gov.brrsc.org This approach has been successfully utilized to synthesize 4-alkylidene-3,5,5-trimethylcyclohex-2-enones, a structural class that includes this compound isomers. capes.gov.brrsc.org This methodology provides a valuable alternative for accessing these compounds and allows for the synthesis of various degradation products of carotenoids. capes.gov.brrsc.org

Synthesis of this compound Analogues and Derivatives for Research

The synthesis of analogues and derivatives of this compound is crucial for research, including structure-activity relationship studies and the investigation of related natural products. capes.gov.brresearchgate.net For instance, the 1,4-conjugate dehydrobromination of allylic bromides has been applied to the synthesis of not only megastigmatrienones but also other related compounds like 4-methylene-3,5,5-trimethylcyclohex-2-enone and 4-(3-hydroxybutylidene)-3,5,5-trimethylcyclohex-2-enone. capes.gov.brrsc.org

Another approach to creating analogues involves starting with oxoisophorone monoacetal, which serves as a convenient starting material. researchgate.net Through reactions like the Wittig reaction followed by deprotection, various dienones can be synthesized. researchgate.net Furthermore, photoisomerization techniques have been employed to convert intermediates into related compounds, such as blumenol-A, demonstrating the versatility of synthetic routes in producing a range of structurally similar molecules for further study. capes.gov.br

Optimization of Synthetic Parameters for Laboratory and Research Scale Production

The choice of catalyst is critical in the initial oxidation step of α-ionone to 3-oxo-α-ionone. This reaction is typically an allylic oxidation using tert-butyl hydroperoxide (TBHP) as the oxidant. google.com

Vanadyl acetylacetonate and Cobalt acetylacetonate : These catalysts are frequently employed for the allylic oxidation of α-ionone. google.com The use of vanadyl acetylacetonate can lead to yields greater than 80% for the 3-oxo-α-ionol acetate intermediate. A patent for this compound synthesis specifies the use of either vanadyl acetylacetonate or cobalt acetylacetonate, or a combination of both. google.com These catalysts direct the oxidation to the allylic position of the α-ionone ring, a key step in achieving the desired intermediate.

p-Toluenesulfonic acid (p-TSA) : In the final dehydration step, where 3-oxo-α-ionol is converted to this compound, an acid catalyst is required. google.com p-Toluenesulfonic acid is commonly used to facilitate this elimination reaction under reflux conditions.

The table below summarizes the catalysts used in the synthesis of this compound and their roles.

| Reaction Step | Catalyst | Function | Reference |

| Allylic Oxidation | Vanadyl acetylacetonate | Catalyzes the oxidation of α-ionone to 3-oxo-α-ionone. | google.com |

| Allylic Oxidation | Cobalt acetylacetonate | An alternative or co-catalyst for the oxidation of α-ionone. | google.com |

| Dehydration | p-Toluenesulfonic acid | Promotes the elimination of water to form the final product. | google.com |

The selection of solvent and the precise control of reaction conditions are paramount for optimizing the synthesis of this compound. Solvents can influence reaction rates and equilibria by stabilizing or destabilizing reactants, products, and transition states. wikipedia.org

Acetone : This solvent is commonly used in the initial oxidation step. google.com The reaction is typically conducted at a controlled temperature of 25-35 °C for 1-8 hours. google.com After the reaction, acetone can be recovered through distillation under reduced pressure, which is an important consideration for process economy on a larger scale.

Absolute Ethanol : The subsequent selective reduction of 3-oxo-α-ionone to 3-oxo-α-ionol is carried out in absolute ethanol. google.com This step often employs potassium borohydride (KBH₄) as the reducing agent, with the temperature maintained at 25-30 °C. google.com The addition of anhydrous calcium chloride has been shown to enhance the selectivity of this hydrogenation step. google.com

Temperature Control : Maintaining specific temperature ranges is crucial throughout the synthesis. The oxidation step is performed at 25-35 °C, while the selective reduction is kept between 25-30 °C. google.com The final dehydration step is carried out at a higher reflux temperature of 80-82 °C. google.com

The following table outlines the solvents and key reaction conditions for the synthesis of this compound.

| Reaction Step | Solvent | Key Conditions | Reference |

| Allylic Oxidation | Acetone | 25-35 °C, 1-8 hours | google.com |

| Selective Reduction | Absolute Ethanol | 25-30 °C, Addition of anhydrous CaCl₂ for selectivity | google.com |

| Dehydration | Not specified, reflux | 80-82 °C | google.com |

After the synthesis, the crude product is a mixture that requires purification to isolate this compound and enhance its purity. Column chromatography is an essential and widely used technique for this purpose. google.comsilicycle.com

Column Chromatography : This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. chemistryviews.org For this compound, a common mobile phase is a mixture of petroleum ether and ethyl acetate. google.comrsc.org A patent describes using a 1:10 ratio of petroleum ether to ethyl acetate with a silica gel stationary phase to achieve a purity of ≥70%. google.com The crude product, with an initial purity of around 55%, can be significantly purified using this method.

Purity Enhancement : The goal of the purification is to remove byproducts and unreacted starting materials. The selection of the appropriate solvent system (eluent) is critical for achieving good separation on the column. silicycle.com Thin-layer chromatography (TLC) is often used as a preliminary technique to determine the optimal eluent composition before performing column chromatography. silicycle.com

The table below details the purification strategy for this compound.

| Purification Technique | Stationary Phase | Mobile Phase (Eluent) | Achieved Purity | Reference |

| Column Chromatography | Silica Gel | Petroleum Ether:Ethyl Acetate (1:10) | ≥70% | google.com |

Solvent Effects and Reaction Condition Control

Stereochemical Considerations in this compound Synthesis

This compound possesses stereochemical complexity, existing as multiple isomers. The specific three-dimensional arrangement of atoms significantly influences the molecule's properties. The control of stereochemistry during synthesis is a key challenge and an area of active research in organic chemistry. researchgate.net

Isomeric Forms : this compound can exist as four different stereoisomers (A, B, C, and D). The systematic name, (4Z)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one, provides specific information about the geometry around the double bonds. The "(4Z)" designation indicates the configuration at one double bond, while the "(E)" refers to the trans arrangement of substituents on the butenyl side chain.

Synthetic Control : Achieving stereochemical control in a synthesis often requires the use of stereoselective reactions or chiral catalysts. researchgate.net While the common synthetic route to this compound produces a mixture of isomers, more advanced synthetic strategies can be employed to favor the formation of a specific isomer. Substitution reactions, for example, often proceed with specific stereochemical outcomes, such as inversion of configuration, which can be used to control the final structure of the product. ebsco.com The development of synthetic methods that allow for the selective synthesis of a single, desired stereoisomer of this compound remains an important goal. wavelifesciences.com

Advanced Analytical Methodologies for Research and Characterization

Chromatographic and Spectrometric Techniques for Qualitative and Quantitative Analysis

The investigation of megastigmatrienone heavily employs the coupling of chromatographic separation with spectrometric detection, enabling the resolution and identification of its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) in this compound Research

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of this compound. cgiar.orgafjbs.comphytojournal.com This powerful method combines the superior separation capabilities of gas chromatography with the precise mass detection of mass spectrometry, allowing for the effective identification and quantification of different this compound isomers. In tobacco research, for instance, GC-MS has been instrumental in identifying key aromatic substances, including this compound, in various types of tobacco leaves. cgiar.orggoogle.com The technique is also widely used to analyze volatile compounds in other plant materials and food products. afjbs.comphytojournal.comnih.gov

Research on aged wines and spirits has successfully utilized GC-MS to quantify this compound isomers, which contribute to the tobacco-like aroma of these beverages. nih.govresearchgate.netresearchgate.netnih.gov The analysis typically involves separating the isomers on a capillary column and identifying them based on their mass spectra.

Headspace Solid-Phase Microextraction (HS-SPME) as a Sample Preparation Technique for Volatile Isomers

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation method frequently coupled with GC-MS for the analysis of volatile compounds like this compound. researchgate.netmdpi.commdpi.comscielo.org.pe This technique involves exposing a coated fiber to the headspace above a sample, where volatile analytes partition onto the fiber. The fiber is then directly introduced into the GC injector for thermal desorption and analysis. mdpi.com

The choice of fiber coating is critical for the effective extraction of target analytes. For this compound analysis in wine, a polydimethylsiloxane-divinylbenzene (PDMS-DVB) fiber has been shown to be highly effective. nih.govresearchgate.net In the study of volatile compounds in jabuticaba fruit, a Carboxen/polydimethylsiloxane (CAR/PDMS) fiber was found to be superior for capturing a wide range of volatiles. scielo.org.pe Various parameters, such as extraction time, temperature, and the addition of salt, are often optimized to enhance the extraction efficiency. nih.govscielo.org.pe

Table 1: Examples of HS-SPME-GC-MS Applications in Volatile Compound Analysis

| Application | Matrix | Fiber Type | Key Findings |

| This compound Isomer Quantification | Aged Wine | 65 µm PDMS-DVB | Method developed and validated for quantifying five isomers, revealing a link between wine aging and this compound levels. nih.govresearchgate.net |

| Volatile Compound Identification | Jabuticaba Fruit | CAR/PDMS and DVB/CAR/PDMS | Identified 71 volatile compounds, with terpenes being the most representative class. scielo.org.pe |

| Volatile Profiling | Malt | DVB/CAR/PDMS | Characterized changes in volatile profiles during the stir-frying process. |

| Volatile Analysis | Fermented Grains (Liquor Production) | DVB/CAR/PDMS | Analyzed trace volatile components in fermented grains. |

Selected Ion Monitoring (SIM) Mode for Enhanced Sensitivity and Isomer Quantification

For targeted analysis and enhanced sensitivity, GC-MS is often operated in the selected ion monitoring (SIM) mode. nih.govresearchgate.netunivr.it Instead of scanning a full mass range, SIM mode focuses on monitoring specific ions that are characteristic of the target analytes. scioninstruments.com This targeted approach significantly increases the signal-to-noise ratio, allowing for the detection and quantification of trace-level compounds. scioninstruments.com

In the context of this compound research, SIM mode is crucial for accurately quantifying its various isomers, especially in complex matrices like wine where concentrations can be very low. nih.govresearchgate.netunivr.it By selecting specific ions for each isomer, researchers can achieve the high sensitivity and selectivity required for precise measurement.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation of Synthesized Compounds

While GC-MS is excellent for separation and quantification, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are indispensable for the definitive structural elucidation of synthesized compounds, including this compound and its analogues. ontosight.airesearchgate.netthermofisher.comuniversalclass.com

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.comnih.gov This technique can confirm the presence of key structural features, such as the ketone group in this compound. ontosight.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy , including both ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of a molecule. thermofisher.comnd.edu It allows chemists to determine the precise connectivity of atoms and the stereochemistry of a compound, which is essential for distinguishing between the different isomers of this compound. researchgate.netnd.edu The combination of these spectroscopic techniques provides unambiguous confirmation of the structure of newly synthesized compounds. thermofisher.comclariant.com

Method Validation and Performance Evaluation in Complex Biological Matrices

To ensure the reliability of analytical data, methods for quantifying this compound in complex biological samples must undergo rigorous validation.

Determination of Limits of Quantification (LOQ) and Detection Limits (LOD)

The limit of detection (LOD) and the limit of quantification (LOQ) are critical performance characteristics of an analytical method. sepscience.comd-nb.inforeddit.com The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. sepscience.comd-nb.info

For the analysis of this compound isomers in wine using HS-SPME-GC-MS, the LOQs have been determined to be in the range of 0.06 to 0.49 µg/L for white wine and 0.11 to 0.98 µg/L for red wine. nih.gov These low limits demonstrate the high sensitivity of the method, which is essential for detecting the trace amounts of these compounds that can significantly impact the aroma profile of the wine.

Table 2: Limits of Quantification for this compound Isomers in Wine

| Matrix | Limit of Quantification (LOQ) Range |

| White Wine | 0.06 - 0.49 µg/L nih.gov |

| Red Wine | 0.11 - 0.98 µg/L nih.gov |

Assessment of Method Repeatability and Recovery Efficiencies

The reliability of any quantitative analysis hinges on the repeatability of the method and the efficiency of analyte recovery from the sample matrix. Repeatability, a measure of precision, assesses the consistency of results for the same sample under identical conditions over a short period. a3p.org Recovery efficiency quantifies the percentage of the target analyte successfully extracted from the matrix and measured by the analytical instrument. a3p.orggtfch.org

In the analysis of this compound isomers in wine, a validated headspace solid-phase microextraction (HS-SPME) coupled with a gas chromatography-mass spectrometry (GC/MS) method demonstrated high repeatability and recovery. nih.gov For both red and white wine matrices, the method's repeatability was determined to be less than 10% relative standard deviation (RSD), indicating a high degree of precision. nih.govresearchgate.net The recovery efficiencies were also robust, with an average recovery of 96% in white wine and 94% in red wine. nih.govresearchgate.net These figures confirm the method's capability to consistently and accurately quantify the isomers in complex wine samples.

Similarly, in the context of multiresidue pesticide analysis in tobacco, where this compound is a significant matrix co-extractive, optimized sample preparation methods have achieved recovery rates between 70% and 119%. researchgate.netnih.gov Achieving such acceptable recovery levels for target pesticides necessitates effective management of interfering matrix components like this compound.

Optimization of Sample Extraction and Analytical Parameters

Optimizing sample extraction and analytical parameters is critical for achieving the sensitivity, selectivity, and accuracy required for the analysis of trace compounds like this compound. The process involves systematically adjusting variables to find the conditions that yield the best analytical signal and resolution.

A key technique for this compound is Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free method ideal for volatile and semi-volatile compounds in complex matrices. researchgate.nettsijournals.com In a study focused on quantifying five this compound isomers in aged wine, several parameters affecting the HS-SPME process were optimized. nih.govresearchgate.net

Key Optimization Parameters for Wine Analysis:

SPME Fiber Selection : Different fiber coatings were compared, with the 65 μm polydimethylsiloxane-divinylbenzene (PDMS-DVB) fiber proving to be the most efficient for extracting the five this compound isomers. researchgate.net

Extraction Conditions : The study systematically tested the effects of adding salt to the sample, the extraction time, and the extraction temperature to establish the ideal analytical conditions. nih.gov

Analysis : The extracted isomers were analyzed using gas chromatography-mass spectrometry (GC/MS) operating in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity for the target analytes. nih.govunivr.it

For the analysis of complex matrices like tobacco, where this compound can interfere with the detection of other target analytes such as pesticides, sample preparation is paramount. An optimized procedure was developed that proved more effective at minimizing matrix co-extractives, including nicotine (B1678760) and this compound, when compared to a modified QuEChERS (Quick-Easy-Cheap-Effective-Rugged-Safe) method. researchgate.netnih.gov This highlights the necessity of tailoring extraction protocols to the specific matrix to ensure data quality.

Development and Characterization of Certified Reference Materials for this compound Isomers

Certified Reference Materials (CRMs) are fundamental to ensuring the accuracy and metrological traceability of chemical measurements. researchgate.netdergipark.org.tr They serve as a benchmark for method validation, calibration of equipment, and quality control. researchgate.net The development of CRMs for individual this compound isomers is essential for obtaining reliable and comparable data across different laboratories and studies.

A feasibility study on the homogeneity and stability of this compound isomers was conducted with the goal of developing a CRM. dergipark.org.trajou.ac.kr The study identified significant challenges related to the compound's stability.

Key Findings and Recommendations for CRM Development:

Stability Concerns : The research found that the stability of this compound is significantly compromised by atmospheric reactive radicals. This instability can lead to degradation of the material and introduce inaccuracies in analytical measurements.

Storage and Packaging : To mitigate degradation and maintain the integrity of the reference material, specific handling and storage conditions were recommended. The study advises using argon-substituted packaging to create an inert atmosphere and storing the material at temperatures below -20°C.

These findings underscore the critical importance of assessing and controlling for stability during the production and certification of reference materials for reactive compounds like this compound. x-mol.net

Role and Significance in Chemical Ecology and Flavor Science

Contribution to Aroma and Flavor Profiles in Natural and Processed Products

The influence of megastigmatrienone on the sensory qualities of various products is well-documented, with its impact varying based on concentration and the presence of other volatile compounds.

In the realm of enology, this compound is recognized for its contribution to the complex bouquet of aged wines, often imparting tobacco, incense, and spicy nuances. researchgate.netnih.gov Its concentration has been found to increase during wine aging, suggesting its role as a component of the wine's "bouquet". researchgate.netnih.gov This evolution is linked to the acid-catalyzed hydrolysis of its precursors, such as 3-oxo-α-ionol, during storage. nih.govresearchgate.netresearchgate.net The presence of this compound has been detected in both red and white wines, with concentrations varying depending on the wine's age and storage conditions. researchgate.netnih.gov In certain red wines, like those made from Corvina and Corvinone grapes, this compound is associated with the development of tobacco and balsamic notes during aging. nih.govfrontiersin.org The compound is considered a potential contributor to the tobacco-like aromas found in aged wines, alongside other compounds like β-damascenone and (E)-1-(2,3,6-trimethylphenyl)buta-1,3-diene (TPB). nih.gov

This compound also plays a significant role in the aroma profiles of various oak-aged alcoholic spirits, where it contributes distinct tobacco-like notes. researchgate.netnih.gov It has been quantified in spirits such as Cognac, Armagnac, and rum. researchgate.netresearchgate.netnih.gov While spirits aged in oak barrels tend to have higher concentrations of megastigmatrienones, the compounds are also present in freshly-distilled spirits. researchgate.netnih.gov This suggests that this compound can be formed both during the distillation process and extracted from the oak barrels during aging. researchgate.net The presence of this compound adds a layer of complexity to the aroma of these spirits, contributing to their characteristic sensory profiles. researchgate.netnih.gov

Contribution to Aroma Profiles in Alcoholic Spirits (e.g., Tobacco-like Notes)

Isomer-Specific Sensory Contributions and Their Elucidation through Sensory Analysis Studies

This compound exists as several isomers, each with distinct sensory properties, which collectively contribute to its diverse aromatic impact. unito.it Research has identified five key isomers that are significant in wines and spirits. researchgate.netresearchgate.net Sensory analysis studies have been crucial in differentiating the aroma contributions of these isomers.

For instance, in wine, some this compound isomers are associated with sweet scents of "wood," "tobacco," and "honey," while others are described as having "burnt wood" notes. unito.it The specific isomer megastigma-4,6Z,8E-trien-3-one has been noted for its role in the mellowness and sweetness of tobacco. In spirits, statistical analysis has shown that different isomers can distinguish between different types of spirits; for example, Armagnac and Cognac can be differentiated by their concentrations of the megastigma-4,6Z,8E-trien-3-one isomer. researchgate.netnih.gov

The following table summarizes the sensory contributions of different this compound isomers based on available research:

| Isomer | Associated Aroma Descriptors | Product(s) |

| megastigma-4,6Z,8Z-trien-3-one | Sweet, Wood, Tobacco, Honey | Wine |

| megastigma-4,6Z,8E-trien-3-one | Sweet, Wood, Tobacco, Honey, Mellow, Sweetness | Wine, Tobacco, Spirits |

| megastigma-4,6E,8Z-trien-3-one | Burnt Wood | Wine |

| megastigma-4,6E,8E-trien-3-one | Burnt Wood | Wine |

| megastigma-4,7E,9-trien-3-one | Sweet, Wood, Tobacco, Honey | Wine, Spirits |

This table is a compilation of data from multiple sources and may not be exhaustive.

Dynamics of this compound Content and Perceptual Thresholds During Processing and Aging

The concentration of this compound is not static but changes dynamically during the processing and aging of various products. These changes, along with the perceptual thresholds of the different isomers, determine the ultimate sensory impact.

In tobacco, the aging process is crucial for improving quality, and the content of this compound can increase significantly during this time. researchgate.net For example, in one study, the content of this compound increased by 7.89 mg/kg after fermentation. researchgate.net The degradation of carotenoids like lutein (B1675518) during tobacco aging is a key pathway for the formation of this compound. nih.gov

In wine, the concentration of this compound isomers has been shown to increase with aging. researchgate.netnih.govnih.gov This is attributed to the acid hydrolysis of glycosidic precursors like 3-oxo-α-ionol. nih.govresearchgate.netresearchgate.net Studies have shown a linear correlation between the concentration of this compound isomers and the duration of aging. nih.govfrontiersin.org The limits of quantification (LOQ) for this compound isomers in wine have been determined to be between 0.06 µg/L and 0.98 µg/L, depending on the wine type and specific isomer. researchgate.netnih.govunivr.it Concentrations in both red and white wines have been found to range from 2 µg/L to 41 µg/L. researchgate.netnih.gov

In alcoholic spirits, aging in oak barrels leads to higher amounts of megastigmatrienones. researchgate.netnih.gov However, the compound is also found in freshly-distilled spirits, indicating its formation can also occur during distillation. researchgate.netnih.gov

The following table presents data on the concentration and dynamics of this compound in different products:

| Product | Process | Change in this compound Content | Concentration Range |

| Tobacco | Fermentation/Aging | Increase | - |

| Wine | Aging | Increase | 2 to 41 µg/L |

| Spirits | Oak Barrel Aging | Increase | - |

Data compiled from various research articles. The concentration ranges are indicative and can vary significantly.

Correlation Studies Between this compound Levels and Objective Sensory Descriptors

Research has established a clear link between the concentration of this compound and the sensory profiles of various products. researchgate.netnih.govacs.org This compound, often referred to as "tabanone," is a key flavor contributor in Burley tobacco, imparting a unique flavor and enhancing smoke concentration. researchgate.net Its aroma is generally described as sweet and tobacco-like, with fruity and spicy undertones. researchgate.nethandomchemical.com

In the context of cigars, studies have demonstrated a positive correlation between this compound A and multiple aroma descriptors. researchgate.netnih.gov Sensory analysis of Yunnan cigars identified 'woody', 'roasted', 'fresh-sweet', 'bean', and 'scorched' as primary descriptors, with this compound A being positively associated with many of these. researchgate.netnih.gov Similarly, in Cherry-red tobacco, this compound, with its lasting tobacco-like aroma, was found to accentuate the 'hay' aroma. acs.org

The influence of this compound extends to beverages as well. In spirits aged in oak barrels, such as Cognac, Armagnac, and rum, this compound isomers are recognized as contributors to tobacco-like aromas. nih.gov Statistical analysis has shown that the levels of megastigma-4,7E,9-trien-3-one can differentiate between freshly-distilled and barrel-aged spirits. researchgate.netnih.gov Furthermore, the concentration of the megastigma-4,6Z,8E-trien-3-one isomer can distinguish between Armagnac and Cognac samples. researchgate.netnih.gov In yellow tea, the increase of certain norisoprenoids, including this compound, during the yellowing process is associated with the development of sweet and over-oxidation aromas. researchgate.netmdpi.com

Table 1: Correlation of this compound with Sensory Descriptors in Various Products

| Product | Sensory Descriptor(s) | Correlation | Key Isomer(s) |

| Yunnan Cigar | Woody, Roasted, Fresh-Sweet, Bean, Scorched | Positive | This compound A |

| Cherry-Red Tobacco | Hay | Positive | This compound |

| Spirits (Aged) | Tobacco-like | Positive | Megastigma-4,7E,9-trien-3-one |

| Armagnac vs. Cognac | Differentiating Factor | - | Megastigma-4,6Z,8E-trien-3-one |

| Yellow Tea | Sweet, Over-oxidation | Positive | Not specified |

Interactions with Microbial Communities and Their Impact on Volatile Flavor Compound Formation

Microbial activity during fermentation and aging processes significantly influences the formation of volatile flavor compounds, including this compound. nih.govfrontiersin.orgnih.gov In cigar tobacco leaves (CTLs), the fermentation process is crucial for enhancing aroma and flavor. nih.govresearchgate.net

Studies have shown that specific microbial genera are correlated with the production of characteristic volatile flavor compounds. For instance, in the fermentation of CTLs, microorganisms like Trichothecium have been found to have a positive correlation with this compound 4. nih.govnih.gov This interaction directly affects the resulting aroma and sensory quality of the cigars. nih.govnih.gov Research on cigar filler leaves after fermentation revealed that the increased 'woody' and 'roasted' flavors were a result of the formation of important volatile compounds, including carotenoid degradation products like this compound. oup.com Furthermore, Staphylococcus and Pseudomonas were positively correlated with the 'woody' flavor. oup.com

The microbial community's composition and metabolic activities, such as the degradation of carotenoids, are key to the formation of norisoprenoids like this compound. frontiersin.orgoup.com The introduction of specific aroma-producing microorganisms, such as those isolated from Maotai Daqu, into tobacco fermentation has been explored to enhance flavor. e3s-conferences.org These microorganisms can contribute to the formation of flavor substances, including this compound, thereby improving the quality of the tobacco leaves. e3s-conferences.org

In some cases, the relationship between fungi and certain volatile compounds can be negative. For example, some fungi have shown a negative correlation with this compound b and this compound c in cigar tobacco leaves. frontiersin.org This highlights the complexity of microbial interactions and their varied effects on the final flavor profile.

Table 2: Microbial Interactions and their Effect on this compound

| Microbial Genus | Product | Effect on this compound | Resulting Sensory Impact |

| Trichothecium | Cigar Tobacco Leaves | Positive correlation with this compound 4 | Affects aroma and sensory quality |

| Staphylococcus | Cigar Filler Leaves | Positive correlation with woody flavor (associated with this compound) | Increased woody flavor |

| Pseudomonas | Cigar Filler Leaves | Positive correlation with woody flavor (associated with this compound) | Increased woody flavor |

| Certain Fungi | Cigar Tobacco Leaves | Negative correlation with this compound b and c | - |

Application as a Reference Standard in Aroma Research

This compound serves as a valuable reference standard in the field of aroma research. Its well-characterized tobacco-like aroma makes it a useful tool for sensory panels and for the quality control of various products. medchemexpress.com

The use of this compound as a reference material is crucial for determining the odor active values (OAVs) of its isomers in complex matrices like cigarette smoke. researchgate.net By having a pure standard, scientists can accurately quantify the concentration of each isomer and correlate it with its sensory threshold, thereby understanding its true impact on the perceived aroma. researchgate.net

Future Directions and Emerging Research Avenues in Megastigmatrienone Studies

Advanced Elucidation of Undiscovered Biosynthetic Pathways and Regulatory Mechanisms

The biosynthesis of megastigmatrienone is known to occur through the oxidative degradation of carotenoids. researchgate.net However, the precise enzymatic pathways and regulatory networks governing this process remain partially understood. Future research will likely focus on identifying and characterizing the specific enzymes, such as carotenoid cleavage dioxygenases (CCDs), responsible for the formation of this compound precursors. researchgate.net For instance, studies have shown that introducing the CCD1 gene into certain yeast strains can significantly increase the production of carotenoid degradation products. researchgate.net

Investigating the regulatory mechanisms that control the expression of these biosynthetic genes is another critical area. This includes exploring the role of transcription factors and signaling molecules that respond to developmental cues and environmental stimuli. nsf.gov For example, research on tobacco has highlighted the connection between chlorophyll (B73375) metabolism and the formation of this compound, suggesting a coordinated regulation of pigment and aroma compound biosynthesis. nih.gov Understanding these pathways could enable the metabolic engineering of plants and microorganisms to enhance the production of specific this compound isomers for the flavor and fragrance industry.

Development of Novel and Stereoselective Synthetic Routes for Specific Isomers

This compound exists as several isomers, each with distinct sensory properties. The development of stereoselective synthetic methods is crucial for producing individual isomers in high purity, which is essential for structure-activity relationship studies and for use as flavor and fragrance ingredients. researchgate.net

Current synthetic approaches often result in mixtures of isomers. semanticscholar.orgresearchgate.net Future research will aim to develop more sophisticated and efficient stereoselective syntheses. This may involve the use of chiral catalysts, enzymatic resolutions, and novel cyclization strategies to control the stereochemistry at each chiral center. mdpi.comdntb.gov.ua For example, recent syntheses have utilized Sharpless asymmetric dihydroxylation and ZrCl4-promoted cyclization to create key chiral intermediates for the synthesis of related ionone (B8125255) and damascone (B1235705) isomers. mdpi.com The synthesis of specific this compound isomers will allow for a more precise understanding of their individual contributions to aroma and flavor profiles.

| Synthetic Approach | Key Features | Potential for this compound |

| Asymmetric Epoxidation/Cyclization | Utilizes chiral catalysts (e.g., Sharpless epoxidation) to create enantiopure epoxides which are then cyclized. mdpi.com | High potential for controlling the stereochemistry of the cyclohexene (B86901) ring of this compound. |

| Enzymatic Resolution | Employs lipases or other enzymes to selectively react with one enantiomer in a racemic mixture, allowing for separation. dntb.gov.ua | Useful for separating isomeric mixtures of synthetic intermediates or the final products. |

| Organocatalysis | Uses small organic molecules as catalysts to promote stereoselective reactions, such as tandem oxa-Michael reactions. orcid.org | Could offer new routes to construct the core structure of this compound with high stereocontrol. |

Exploration of Ultra-Trace Analytical Techniques for Environmental and Biological Samples

This compound is often present at very low concentrations in complex matrices like wine, food, and environmental samples. nih.gov Developing more sensitive and selective analytical methods is essential for its accurate quantification and for understanding its distribution and impact.

Current methods often rely on gas chromatography-mass spectrometry (GC-MS) coupled with sample preparation techniques like solid-phase microextraction (SPME). nih.govresearchgate.net Future advancements will likely focus on ultra-trace analysis techniques. High-resolution mass spectrometry (HRMS) can provide greater specificity and sensitivity for identifying and quantifying contaminants at parts-per-billion or even lower levels. sgs.comenthalpy.com The development of new sorbent materials for SPME could also enhance the extraction efficiency and selectivity for this compound isomers. researchgate.net Furthermore, techniques like total reflection X-ray fluorescence (TXRF) and vapor phase decomposition-inductively coupled plasma-mass spectrometry (VPD-ICP-MS) are pushing the boundaries of detection for trace elements and could be adapted for organic compounds in the future. measurlabs.com

| Analytical Technique | Principle | Application for this compound |

| HS-SPME-GC-MS | Headspace solid-phase microextraction (HS-SPME) concentrates volatile compounds before separation by gas chromatography (GC) and detection by mass spectrometry (MS). nih.gov | Established method for quantifying this compound isomers in wine and other beverages. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the confident identification of compounds in complex mixtures. sgs.com | Can improve the accuracy of this compound identification and quantification at ultra-trace levels. |

| Glow Discharge Mass Spectrometry (GD-MS) | A direct solid sampling technique for trace elemental and chemical analysis. elmaspecs.de | While primarily for elemental analysis, its application for direct analysis of organic contaminants is an area of potential development. |

Expanded Understanding of this compound's Role in Plant-Environment Interactions and Signaling

Plants produce a vast array of volatile organic compounds (VOCs), including this compound, that play crucial roles in their interactions with the environment. earth.com These compounds can act as signaling molecules in plant defense, attract pollinators, and mediate plant-plant and plant-microbe interactions. nsf.govearth.com

Future research will delve deeper into the specific functions of this compound in these ecological contexts. This involves studying how the emission of this compound changes in response to biotic and abiotic stresses, such as herbivory, pathogen attack, and drought. nsf.gov Investigating the perception of this compound by other organisms, such as insects and neighboring plants, will also be a key area of research. For example, studies have shown that some megastigmane derivatives can inhibit the expression of pro-inflammatory cytokines, suggesting a role in plant defense signaling that could have implications for animal systems as well. frontiersin.org Understanding these interactions is fundamental to a holistic view of plant chemical ecology.

Investigation of Enzymatic Systems Involved in this compound Biotransformation

Biotransformation, the modification of chemical compounds by living organisms, is a key process in the metabolism and detoxification of natural products. longdom.org Microorganisms such as bacteria and fungi can transform this compound and its precursors into other compounds, a process with significant potential for producing novel flavor and fragrance ingredients. nmb-journal.comslideshare.net

Future studies will focus on identifying and characterizing the specific enzymes from microorganisms that are involved in this compound biotransformation. This includes enzymes that catalyze reactions such as hydroxylation, reduction, and glycosylation. nmb-journal.com For example, research has shown that fungi can be used to biotransform metabolites from plants like Acacia nilotica into bioactive compounds. mdpi.com By harnessing these enzymatic systems, it may be possible to develop biocatalytic processes for the production of valuable this compound derivatives.

| Enzyme Class | Reaction Catalyzed | Potential Impact on this compound |

| Cytochrome P450 Monooxygenases | Oxidation, including hydroxylation. longdom.org | Introduction of hydroxyl groups could create novel, potentially valuable, derivatives of this compound. |

| Reductases/Dehydrogenases | Reduction of ketone and aldehyde groups. slideshare.net | Conversion of the ketone group in this compound to a hydroxyl group, forming corresponding alcohols. |

| Glycosyltransferases | Addition of a sugar moiety to the molecule. nmb-journal.com | Formation of glycosidically bound this compound, which can be non-volatile precursors that release aroma upon hydrolysis. |

Computational Chemistry Approaches for Conformational and Interaction Studies

Computational chemistry provides powerful tools for studying the three-dimensional structure and interactions of molecules like this compound. algoreducation.com Understanding the conformational preferences of different this compound isomers is crucial, as conformation can significantly influence a molecule's properties, including its aroma. mdpi.com

Future research will increasingly employ computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, to explore the conformational landscape of this compound isomers. researchgate.netnih.gov These studies can predict the most stable conformations and provide insights into how the molecule's shape influences its interaction with olfactory receptors. By combining computational predictions with experimental data, a more detailed picture of the structure-function relationship of this compound can be achieved.

常见问题

Q. How can megastigmatrienone be synthesized, and what spectroscopic methods validate its structural identity?

this compound can be synthesized via carbonyl addition reactions using oxyisophorone as a precursor. Key steps include carboryl protection and subsequent deprotection to achieve the target compound. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy for bond configuration analysis and mass spectrometry (MS) for molecular weight confirmation. For novel syntheses, purity must be verified using high-performance liquid chromatography (HPLC) .

Q. What are the primary challenges in identifying this compound isomers using gas chromatography-mass spectrometry (GC-MS)?

Isomers of this compound (e.g., megastigma-4,6Z,8Z-trien-3-one and megastigma-4,7E,9-trien-3-one) exhibit nearly identical mass spectra, complicating differentiation. Optimized GC parameters, such as a splitless injection mode, inert capillary columns (e.g., InertCap Pure-WAX), and temperature gradients (40°C to 250°C at 4°C/min), improve resolution. Cross-referencing retention indices with the NIST Mass Spectral Library is critical for accurate identification .

Q. How does this compound contribute to aroma profiles in tobacco and wine?

this compound imparts "tobacco," "fruit," and "honey" notes due to its interaction with olfactory receptors. In cigar tobacco, exogenous addition at 0.01% (w/w) enhances mellowness and sweetness by modulating volatile organic compound (VOC) profiles. In aged wines, specific isomers contribute "burnt wood" or "incense" nuances, detectable via solid-phase microextraction (SPME)-GC-MS .

Advanced Research Questions

Q. How do soil physicochemical properties influence this compound isomer composition in flue-cured tobacco?

Canonical correlation analysis reveals that soil pH (>5.15), organic matter, and micronutrients (e.g., calcium, magnesium) significantly affect isomer ratios. For example, this compound-2 and -4 decrease with higher pH and calcium levels, while this compound-1 increases with organic matter. Soil particle size (0.05–0.001 mm) also correlates with isomer abundance, necessitating multivariate regression models for predictive analysis .

Q. What methodological advancements enable precise quantification of this compound isomers in complex matrices like wine?

Solid-phase microextraction (SPME) coupled with GC-MS allows quantification at ng/L levels. Key parameters include a 40–600 m/z scan range, splitless injection, and optimized desorption temperatures (40°C–250°C). Isotope dilution analysis with deuterated internal standards improves accuracy, particularly for co-eluting isomers like megastigma-4,6E,8E-trien-3-one and megastigma-4,7E,9-trien-3-one .

Q. How do this compound isomers interact with metabolic pathways in plant systems during stress responses?

Transcriptome studies in blueberry stigmas suggest this compound isomers regulate terpenoid biosynthesis genes (e.g., TPS and CYP450). Under pollination stress, isomer-specific upregulation of jasmonate signaling pathways enhances VOC emission. Metabolomic profiling via LC-MS/MS and RNA-seq can map these interactions .

Q. What experimental designs resolve contradictions in reported bioactivities of this compound (e.g., anticancer vs. pro-inflammatory effects)?

Dose-dependent studies in cell lines (e.g., HepG2, MCF-7) reveal dual roles: low concentrations (≤10 µM) inhibit cyclin-CDK complexes (anticancer), while higher doses (>50 µM) activate NF-κB pathways (pro-inflammatory). Controlled assays with ROS scavengers (e.g., NAC) and kinase inhibitors (e.g., PD98059) clarify mechanistic pathways .

Methodological Guidelines

- For Synthesis : Report detailed protection/deprotection steps and purity metrics (HPLC ≥98%) to ensure reproducibility .

- For Isomer Analysis : Use NIST library alignment and retention index databases to minimize false annotations .

- For Environmental Studies : Include canonical correlation or partial least squares (PLS) regression to link soil variables with isomer ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.